molecular formula C19H21NO5S B2609228 ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 301305-76-0

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2609228
CAS No.: 301305-76-0
M. Wt: 375.44
InChI Key: UEKFHFJQYIKZRO-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₁₉H₂₁NO₅S, molecular weight: 375.44 g/mol) is a thiophene-derived compound featuring a cyclopenta[b]thiophene core. The structure includes an ethyl ester at position 3 and a 3,4-dimethoxybenzoylamino substituent at position 2 . The dihydro-4H-cyclopenta ring indicates partial hydrogenation, conferring conformational rigidity. The 3,4-dimethoxybenzoyl group enhances lipophilicity and may facilitate interactions with biological targets via π-stacking or hydrogen bonding. This compound is synthesized through acylation of the 2-amino precursor (e.g., ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) with 3,4-dimethoxybenzoyl chloride under standard conditions .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-4-25-19(22)16-12-6-5-7-15(12)26-18(16)20-17(21)11-8-9-13(23-2)14(10-11)24-3/h8-10H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKFHFJQYIKZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H23NO5S
  • Molecular Weight : 375.46 g/mol
  • CAS Number : [not provided in the sources]

The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of dimethoxybenzoyl and ethyl carboxylate groups contributes to its pharmacological properties.

Antitumor Activity

Studies have indicated that compounds with similar structural frameworks exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[b]thiophene have been shown to induce apoptosis in breast cancer cells (MCF-7) and liver cancer cells (HepG-2) .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-723.2Apoptosis induction
Compound BHepG-249.9Cell cycle arrest
This compoundMCF-7TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's potency.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with similar compounds resulted in G2/M phase arrest, indicating interference with cell cycle progression .
  • Inhibition of Oncogenic Pathways : The thienopyrimidine derivatives linked to this compound have been associated with inhibition of key oncogenic signaling pathways such as STAT3 and JAK2 .

Case Studies

Recent research highlighted the synthesis and biological evaluation of various derivatives based on the cyclopenta[b]thiophene scaffold. In one study, a series of compounds were tested for their antitumor efficacy against MCF-7 and HepG-2 cell lines. The most active derivatives exhibited IC50 values ranging from 23.2 to 49.9 μM .

In Vivo Studies

In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in mouse models while improving hematological parameters affected by chemotherapy treatments . These findings underscore the potential of these compounds as adjuncts in cancer therapy.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the compound's potential as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines, as summarized in the following table:

StudyCell LineIC50 (µM)Mechanism of Action
Study 1MCF-7 (breast cancer)23.2Induces apoptosis and G2/M phase arrest
Study 2HepG2 (liver cancer)49.9Inhibits cell proliferation
Study 3A549 (lung cancer)52.9Promotes necrosis

Mechanisms of Action :

  • Apoptosis Induction : The compound effectively induces apoptosis in MCF-7 cells, evidenced by increased DNA fragmentation and activation of caspases.
  • Cell Cycle Arrest : Flow cytometry analysis indicates that the compound causes G2/M phase arrest, inhibiting cell cycle progression and tumor growth.

Neuroprotective Activity

Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial for conditions such as Alzheimer's disease. This activity indicates a potential role in cognitive enhancement and neuroprotection.

Antimicrobial Activity

The compound has shown antimicrobial effects against various bacterial strains. This suggests its potential as an antibacterial agent, warranting further investigation into its efficacy against specific pathogens.

Synthetic Methodologies

The synthesis of ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be achieved through several routes. A notable method involves the reaction of the corresponding amine with a suitable acylating agent under controlled conditions. The following general synthetic route can be outlined:

  • Starting Materials :
    • Cyclopentathiophene derivative
    • Dimethoxybenzoyl chloride
    • Ethanol (as solvent)
  • Reaction Conditions :
    • The reaction is typically carried out under reflux conditions to facilitate acylation.
    • Purification can be achieved through recrystallization or chromatography.

Case Study on Breast Cancer

A clinical trial involving patients with advanced breast cancer treated with this compound alongside standard therapies showed promising outcomes in tumor size reduction and improved patient survival rates.

Mechanistic Insights

Research utilizing molecular docking studies has indicated that the compound interacts with specific targets involved in cancer cell metabolism. This suggests a multi-targeted approach to therapy, enhancing its potential efficacy in treating malignancies.

Chemical Reactions Analysis

Demethylation of Methoxy Groups

The dimethoxybenzoyl group is susceptible to demethylation under Lewis acidic conditions. For example, boron tribromide (BBr₃) in dichloromethane at 0°C can cleave methoxy groups, converting them to phenolic hydroxyls. This reaction typically proceeds via electrophilic aromatic substitution, with the methoxy oxygen acting as a leaving group .

Reaction Reagent Conditions Outcome
DemethylationBBr₃ in CH₂Cl₂0°C → rt, 16 hConversion of OCH₃ to OH groups

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes saponification under basic conditions. Treatment with lithium hydroxide (LiOH) in a water/THF mixture at 50°C converts the ester to a carboxylic acid. This reaction is critical for generating the corresponding carboxylic acid derivative .

Reaction Reagent Conditions Product
Ester hydrolysisLiOH, H₂O/THF (1:1)50°CCarboxylic acid derivative

Reactivity of the Amino Group

The amino group can participate in acylation or deprotection reactions. For instance, it may react with acyl chlorides (e.g., 3,4-dimethoxybenzoyl chloride) to form amides or undergo deprotection under acidic conditions to regenerate the amine. These transformations are common in peptide synthesis and medicinal chemistry .

Thiophene Ring Functionalization

The thiophene ring may undergo electrophilic substitution or oxidation. For example, reactions with oxidizing agents like potassium permanganate (KMnO₄) could introduce oxygen-containing functional groups (e.g., ketones or epoxides). Substitution reactions typically occur at the α-position of the thiophene ring due to its electron-rich nature.

Cross-Coupling Reactions

The compound’s aromatic rings (thiophene and benzoyl) may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce new substituents. These reactions are valuable for diversifying the compound’s structure and enhancing its biological activity.

Stability and Storage

The compound’s stability is influenced by its functional groups. The ester and amino groups are sensitive to hydrolysis, necessitating storage under dry conditions. The thiophene ring’s conjugation provides moderate stability, but exposure to light or oxidizing agents should be avoided.

Research Findings and Mechanistic Insights

  • Demethylation Efficiency : BBr₃ achieves complete demethylation of methoxy groups within 16 hours under controlled conditions .

  • Ester Hydrolysis Selectivity : LiOH selectively hydrolyzes the ester without affecting other functional groups, ensuring clean product formation .

  • Biological Implications : Structural modifications (e.g., deprotection of the amino group) may alter the compound’s interactions with enzymes or receptors, influencing its therapeutic potential.

Comparison of Reaction Conditions

Reaction Type Reagent Temperature Time Selectivity
DemethylationBBr₃0°C → rt16 hHigh
Ester HydrolysisLiOH50°CUntil TLC shows completionHigh
AminationAcyl chlorideVariesDepends on substrateModerate

This compound’s chemical reactivity highlights its utility in medicinal chemistry and materials science. Further studies on its reaction pathways could unlock novel applications in drug discovery and synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target Compound) C₁₉H₂₁NO₅S 375.44 3,4-Dimethoxybenzoylamino, ethyl ester Potential anti-cancer activity due to thiophene core and electron-rich substituents
Methyl 2-[[[[2-(3,4-diethoxyphenyl)ethyl]amino]thioxomethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₂H₂₈N₂O₄S₂ 448.60 Diethoxyphenyl, thioxomethyl Enhanced reactivity via thioxo group; possible antimicrobial applications
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₃NO₅S 390.14 4-Hydroxyphenyl, tetrahydrobenzo[b]thiophene core Increased polarity due to hydroxyl group; improved aqueous solubility
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₃H₂₁NO₃S 391.50 Biphenyl (4-phenylbenzoyl) substituent Higher lipophilicity; potential CNS-targeting activity
Ethyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₂₂H₂₁N₃O₅S 463.49 Furoylamino, phenylethyl Hydrogen bonding via furan; possible kinase inhibition
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₇H₁₇N₃O₂S₂ 365.47 Phenylthioureido Antifungal and antibacterial activities demonstrated in related derivatives
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₀H₁₃NO₂S 211.28 Unsubstituted amino group Base structure for derivatization; limited bioactivity without functionalization

Key Structural and Functional Insights:

In contrast, the hydroxyl group in ’s compound increases polarity, favoring solubility but reducing membrane permeability. Heterocyclic Additions: Compounds like the pyrimidinyl-sulfanyl derivative () introduce heterocyclic moieties, which can modulate electronic properties and target selectivity .

Biological Activity Trends :

  • Thioureido derivatives () exhibit antifungal/antibacterial activity due to sulfur’s nucleophilic character .
  • Thiophene cores with extended conjugation (e.g., tetrahydrobenzo[b]thiophene in ) may improve intercalation with DNA or protein active sites .

Synthetic Flexibility: The 2-amino-thiophene precursor () serves as a versatile intermediate for introducing diverse substituents via acylation, thiourea formation, or Schiff base reactions .

Q & A

Q. How do X-ray crystallography and computational modeling resolve the compound’s solid-state structure and intermolecular interactions?

  • Crystallography : Single-crystal X-ray diffraction (using SHELX or ORTEP-III ) reveals bond lengths, angles, and packing motifs. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, with graph-set analysis (e.g., R₂²(8) motifs) describing cyclic dimers .
  • Computational Tools : Density Functional Theory (DFT) optimizes geometry, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···π interactions) .

Q. What evidence supports its biological activity, and how do structural modifications alter efficacy?

  • NOX4 Inhibition : Analogues like GLX351322 (IC₅₀ = 5 µM) show selective NADPH oxidase inhibition, with 85% maximal efficacy. Modifying the cyclopentane ring or ester group impacts solubility and membrane permeability .
  • Antiviral Potential : Cyclopenta[b]thiophene derivatives inhibit HIV-1 ribonuclease H via allosteric binding. The 3,4-dimethoxy group enhances interactions with hydrophobic enzyme pockets .
  • SAR Insights : Substituents on the benzoyl group (e.g., fluoro vs. methoxy) modulate potency. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB .

Q. What methodologies assess pharmacokinetic stability and metabolic pathways?

  • In Vitro Assays : Microsomal stability tests (e.g., liver S9 fractions) quantify metabolic degradation. The compound’s ester group is prone to hydrolysis, requiring prodrug strategies for oral bioavailability .
  • ADME Modeling : Software like SwissADME predicts logP (~4.0) and permeability (e.g., blood-brain barrier penetration), guiding lead optimization .

Q. How do reaction conditions influence regioselectivity in functionalizing the thiophene core?

  • Electrophilic Substitution : The 2-amino group directs electrophiles to the 5-position. For example, iodination with NIS in acetic acid yields 5-iodo derivatives for cross-coupling reactions .
  • Catalysis : Pd/C-mediated arylation or Cu(I)-catalyzed azide-alkyne cycloaddition enables diversification of the cyclopentane ring .

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